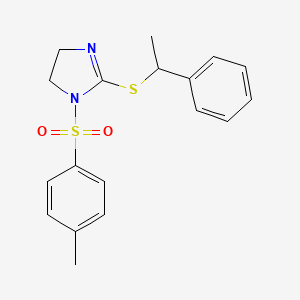

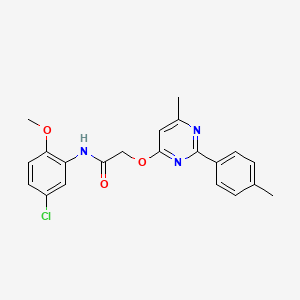

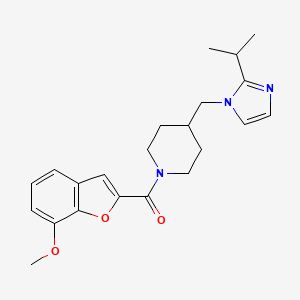

![molecular formula C15H20N4O4 B2518017 5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate CAS No. 1823269-96-0](/img/structure/B2518017.png)

5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly studied in the provided papers, related compounds with tert-butyl and pyrazine structures have been investigated, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.

Synthesis Analysis

The synthesis of related pyrazine derivatives often involves the reaction of various precursors under controlled conditions. For instance, the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles is achieved by reacting 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride, with regioselectivity influenced by the reaction media . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford Schiff base compounds . These methods suggest that the synthesis of the compound would likely involve a multi-step process including the use of tert-butyl groups and possibly a cyclization step to form the pyrazine ring.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often characterized using spectroscopic methods and theoretical calculations. For example, the structure of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide was investigated using FT-IR, FT-Raman, and computational methods, revealing insights into vibrational frequencies and molecular stability . The HOMO and LUMO analysis of this compound indicates charge transfer within the molecule, and NBO analysis shows hyper-conjugative interactions and charge delocalization . These analyses are crucial for understanding the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of pyrazine derivatives can be inferred from their molecular structure and electronic properties. The presence of electron-withdrawing or electron-donating groups can significantly affect the chemical behavior of these compounds. For instance, the high first hyperpolarizability of the studied pyrazine derivative suggests nonlinearity and potential reactivity due to extended π-electron delocalization . The regioselectivity observed in the synthesis of pyrazole derivatives also indicates that the reaction conditions and the nature of substituents can direct the outcome of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. The presence of tert-butyl groups can influence the steric aspects of the molecule, potentially affecting its boiling point, solubility, and crystallization behavior. The electronic properties, such as the distribution of electron density and the presence of intramolecular hydrogen bonds, can impact the compound's stability, reactivity, and interaction with other molecules . The thermal properties and crystalline structure, as determined by X-ray crystallography, provide additional information about the compound's behavior under various conditions .

科学的研究の応用

Applications in Heterocyclic Compound Synthesis

Pyrazoles and pyrazines are key scaffolds in the synthesis of heterocyclic compounds, used extensively in pharmaceuticals and dyes. Quinoxalines, a close relative, serve as precursors for a variety of heterocyclic compounds including pyrazolo-imidazoles and spiropyridines. The unique reactivity of such derivatives under mild conditions facilitates the generation of versatile dyes and heterocycles from a broad range of precursors (Gomaa & Ali, 2020).

Environmental Biodegradation and Remediation

Ethyl tert-butyl ether (ETBE), a compound related to the pyrazine family, has been studied for its biodegradation in soil and groundwater. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, with pathways involving initial hydroxylation steps. This research aids in understanding the environmental fate of fuel additives and developing bioremediation strategies (Thornton et al., 2020).

Optoelectronic Materials

Derivatives of pyrazine have been explored for their potential in optoelectronic applications, including in electronic devices and luminescent elements. The incorporation of pyrazine and quinazoline fragments into π-extended conjugated systems has shown value for creating novel optoelectronic materials with desirable properties (Lipunova et al., 2018).

Spin Crossover Materials

Spin crossover (SCO) active complexes with pyrazole-pyridine/pyrazine ligands have been synthesized, displaying significant changes in magnetic properties. These materials find applications in molecular electronics and sensors, showcasing the versatility of pyrazole and pyrazine derivatives in designing functional materials (Olguín & Brooker, 2011).

Anticancer Research

Pyrazoline derivatives have been synthesized and evaluated for their anticancer activities. These compounds, through various synthetic strategies, have shown promising results in biological activity testing, underlining the potential of pyrazolines in developing new anticancer agents (Ray et al., 2022).

特性

IUPAC Name |

5-O-tert-butyl 2-O-ethyl 4-cyano-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4/c1-5-22-13(20)10-8-11-12(9-16)18(6-7-19(11)17-10)14(21)23-15(2,3)4/h8,12H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMNLFXGVMHOPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2CCN(C(C2=C1)C#N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

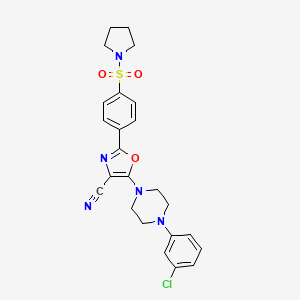

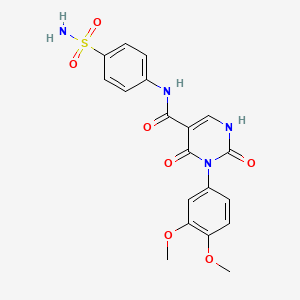

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)

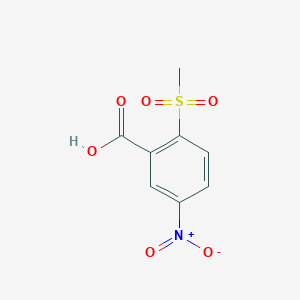

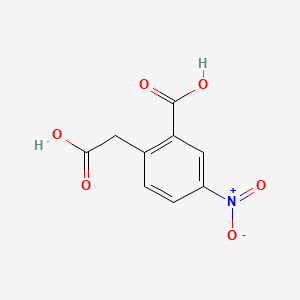

![4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2517948.png)

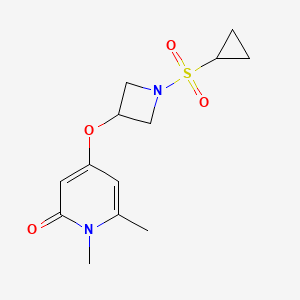

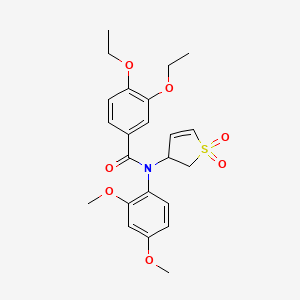

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)